2-Amino-6-benzamidohexanoic acid
Description
Significance of 2-Amino-6-benzamidohexanoic Acid in Synthetic and Biochemical Disciplines
The significance of this compound, also known by its synonym N-epsilon-benzoyl-L-lysine, spans both synthetic organic chemistry and biochemistry. Its unique structure makes it a valuable tool for researchers in these areas.
In the realm of synthetic chemistry , this compound serves as a versatile building block. The benzoyl group acts as a protecting group for the epsilon-amino group of lysine (B10760008), allowing for selective reactions at the alpha-amino group or the carboxyl group. This is particularly useful in peptide synthesis, where precise control over the sequence and side-chain modifications is crucial. chemimpex.com The enhanced stability and solubility imparted by the benzoyl group can also be advantageous in various synthetic protocols. chemimpex.com
From a biochemical perspective , N-epsilon-benzoyl-L-lysine has gained prominence through the study of post-translational modifications (PTMs). Lysine benzoylation has been identified as a histone mark, a modification to the histone proteins around which DNA is wound. nih.govd-nb.info These modifications can play a role in regulating gene expression. nih.gov The ability to chemically synthesize or genetically incorporate N-epsilon-benzoyl-L-lysine into proteins allows researchers to investigate the specific functional consequences of this PTM. nih.gov Engineered pyrrolysyl-tRNA synthetase mutants, for instance, have been developed to site-specifically incorporate N-epsilon-benzoyl-L-lysine into proteins in living cells, providing a powerful tool for studying the impact of this modification on protein structure and function. nih.gov
Furthermore, the benzoyl moiety can be utilized to attach other functional groups to peptides and proteins, facilitating the development of bioconjugates and probes for studying biological processes. chemimpex.comnih.gov The study of such modified proteins is essential for understanding complex biological pathways and enzyme mechanisms.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C13H18N2O3 |
| Molecular Weight | 250.29 g/mol |
| CAS Number | 5107-18-6 |
| XLogP3-AA | -1.3 |
This data is sourced from PubChem. nih.gov
Contemporary Research Trajectories for this compound Analogs
The fundamental structure of this compound has inspired the development of a wide array of analogs, each designed to probe or modulate specific biological systems. Contemporary research on these analogs is diverse, with a significant focus on enzyme inhibition and the development of novel bioactive compounds.
One major research trajectory involves the synthesis of amide-derived lysine analogs to investigate their interactions with enzymes that modify histones, such as histone lysine methyltransferases and acetyltransferases. ru.nl By systematically altering the side chain of lysine, researchers can explore the substrate specificity of these enzymes and develop potent and selective inhibitors. ru.nl
Another area of active investigation is the development of 2-aminoimidazole-containing amino acids as mimics of protonated arginine. These analogs have been designed and synthesized to act as inhibitors of arginase, a metalloenzyme involved in the urea (B33335) cycle. nih.gov The 2-aminoimidazole moiety is intended to interact with the metal center in the enzyme's active site, providing a novel mechanism for inhibition. nih.gov
Furthermore, research into 2-aminobenzothiazole (B30445) derivatives has yielded compounds with a range of biological activities. nih.govnih.govresearchgate.netiosrjournals.org By attaching various substituents to the 2-aminobenzothiazole scaffold, which can be considered a bioisostere of a benzamido group in certain contexts, scientists have generated libraries of compounds for screening against various biological targets. For example, some of these derivatives have been investigated for their potential to inhibit enzymes like PI3Kγ, which is implicated in cell signaling pathways. nih.gov
The synthesis of peptides containing β-amino acids , which are structural isomers of α-amino acids like lysine, represents another important research direction. rsc.org These modified peptides can adopt unique secondary structures and may exhibit enhanced stability towards enzymatic degradation, making them interesting candidates for various biochemical studies.
Finally, the development of poly-L-lysine and lysine-based dendrimers showcases the broader exploration of lysine derivatives in materials science and biotechnology. nih.govfrontiersin.orgmdpi.comfrontiersin.org While not direct analogs of this compound, this research highlights the versatility of the lysine scaffold in creating complex macromolecular architectures with diverse functional properties.
Table 2: Examples of Research on Analogs of this compound
| Analog Class | Research Focus | Investigated Target/Application |
| Amide-derived lysine analogs | Enzyme substrates and inhibitors | Histone lysine methyltransferases and acetyltransferases |
| 2-Aminoimidazole amino acids | Enzyme inhibition | Human arginase I |
| 2-Aminobenzothiazole derivatives | Bioactive compound screening | PI3Kγ inhibition, anticancer activity |
| β-Amino acid-containing peptides | Structural and stability studies | Creation of novel peptide structures |
Properties
IUPAC Name |
2-amino-6-benzamidohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c14-11(13(17)18)8-4-5-9-15-12(16)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9,14H2,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODLJWKGAKBGOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20318715 | |
| Record name | 2-Amino-6-benzamidohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20318715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5107-18-6 | |
| Record name | 5107-18-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14497 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-6-benzamidohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20318715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2 Amino 6 Benzamidohexanoic Acid
Strategies for the Preparation of 2-Amino-6-benzamidohexanoic Acid
The synthesis of this compound primarily involves the selective benzoylation of the ε-amino group of L-lysine, while keeping the α-amino and carboxyl groups either protected or unreactive under the reaction conditions.
Classical methods for the synthesis of this compound often employ protective group chemistry and well-established reaction mechanisms.
One of the most common methods for the N-acylation of amines is the Schotten-Baumann reaction . chemistnotes.combyjus.comquora.comwikipedia.org This reaction involves the treatment of an amine with an acyl chloride in the presence of an aqueous base. chemistnotes.combyjus.comquora.comwikipedia.org In the context of synthesizing this compound, L-lysine is reacted with benzoyl chloride. To achieve selectivity for the more nucleophilic ε-amino group over the α-amino group, the reaction is typically carried out under specific pH conditions, generally between 8.5 and 9.5. nih.gov At this pH, the α-amino group is largely protonated and thus less reactive, allowing for preferential benzoylation at the ε-position. The base, usually sodium hydroxide, neutralizes the hydrochloric acid formed during the reaction, driving the equilibrium towards the formation of the amide. byjus.com
Another classical approach involves the use of a copper(II) complex to selectively protect the α-amino and carboxyl groups of lysine (B10760008). The copper(II) ion forms a stable chelate with the α-amino and carboxyl groups, leaving the ε-amino group free for reaction. This copper-lysine complex can then be reacted with benzoyl chloride. After the benzoylation of the ε-amino group, the copper can be removed by treatment with a stronger chelating agent like EDTA or by precipitation as copper sulfide (B99878) upon treatment with H₂S gas, yielding the desired N-epsilon-benzoyl-L-lysine.
A general procedure for the Schotten-Baumann benzoylation of an amine is as follows: The amine is dissolved or suspended in an aqueous solution of sodium hydroxide. Benzoyl chloride is then added portion-wise with vigorous stirring. chemistnotes.com The reaction is typically allowed to proceed for a period of time, after which the product, if solid, is collected by filtration, washed with water, and recrystallized. chemistnotes.com
| Reagent/Condition | Role in Synthesis |
| L-Lysine | Starting amino acid |
| Benzoyl Chloride | Acylating agent |
| Sodium Hydroxide | Base catalyst and acid scavenger |
| Water | Solvent |
| pH Control (8.5-9.5) | Ensures selective benzoylation of the ε-amino group |
| Copper(II) Salt (optional) | Protecting group for α-amino and carboxyl functions |
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. While specific protocols for the microwave-assisted synthesis of this compound are not extensively documented in publicly available literature, general methods for the microwave-assisted acylation of amines and esterification of amino acids have been reported. nih.gov These methods can, in principle, be adapted for the synthesis of the target molecule.
For instance, the direct amidation of carboxylic acids and amines can be achieved under microwave irradiation, often in the absence of a solvent and sometimes with a catalyst. mdpi.com Similarly, the esterification of unprotected α-amino acids has been efficiently performed using microwave heating in a one-pot, solventless protocol with an acid catalyst.
A general procedure for microwave-assisted synthesis involves placing the reactants, and if necessary a catalyst and a small amount of a high-boiling solvent, in a sealed microwave vessel and irradiating for a specified time at a set temperature or power. mdpi.comnih.govbohrium.com The progress of the reaction is monitored, and upon completion, the product is isolated and purified. The key advantages of this approach are the significant reduction in reaction time and often cleaner reaction profiles.
| Parameter | Advantage in Microwave Synthesis |
| Reaction Time | Significantly reduced compared to classical heating |
| Yield | Often improved |
| Purity | Can lead to cleaner reactions with fewer byproducts |
| Energy Efficiency | More efficient heating of the reaction mixture |
Derivatization Chemistry of this compound for Research Applications
The presence of a free α-amino group, a carboxyl group, and the benzamido moiety makes this compound a versatile scaffold for further chemical modifications. These derivatizations are crucial for developing probes, labeled compounds, and potential therapeutic agents.
The α-amino group of this compound can be functionalized through various reactions, including acylation, alkylation, and the formation of Schiff bases. For instance, further acylation with different acyl chlorides or anhydrides can introduce new functionalities. It can also be reacted with isothiocyanates to form thiourea (B124793) derivatives or with sulfonyl chlorides to yield sulfonamides. These modifications can be used to attach reporter groups such as fluorophores or biotin (B1667282) for use in biochemical assays.
The carboxylic acid group can be readily converted into esters, amides, or acid chlorides. Esterification is commonly achieved by reacting the acid with an alcohol in the presence of an acid catalyst. acs.org For example, treatment with methanol (B129727) or ethanol (B145695) under acidic conditions yields the corresponding methyl or ethyl ester. acs.orgAmidation can be carried out by first activating the carboxyl group, for instance, by converting it to an acid chloride or by using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by reaction with a primary or secondary amine. These reactions allow for the attachment of various molecular entities, including other amino acids or peptides, to the C-terminus of the molecule.
The benzamido group itself can be a target for modification, although this is less common than derivatization of the amino or carboxyl groups. The aromatic ring of the benzoyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce substituents onto the ring. These modifications can alter the electronic properties and steric bulk of the molecule, which can be useful in structure-activity relationship studies. For example, introducing electron-donating or electron-withdrawing groups onto the benzene (B151609) ring can modulate the binding affinity of the molecule to its biological target.
| Functional Group | Derivatization Reaction | Resulting Functional Group | Potential Application |
| α-Amino Group | Acylation | Amide | Attachment of reporter groups |
| α-Amino Group | Alkylation | Secondary/Tertiary Amine | Modification of basicity and steric properties |
| Carboxyl Group | Esterification | Ester | Prodrug design, increased lipophilicity |
| Carboxyl Group | Amidation | Amide | Peptide synthesis, conjugation to other molecules |
| Benzamido Moiety | Electrophilic Aromatic Substitution | Substituted Benzamide (B126) | Structure-activity relationship studies |
Chemoenzymatic and Biocatalytic Synthesis Considerations for this compound and Analogs
The pursuit of greener and more selective chemical syntheses has propelled the exploration of chemoenzymatic and biocatalytic methods for the production of complex molecules like this compound, also known as Nε-benzoyl-L-lysine. These approaches leverage the inherent specificity and efficiency of enzymes to catalyze reactions under mild conditions, often overcoming challenges associated with traditional chemical methods, such as the need for protecting groups and the generation of hazardous waste. nih.gov
Enzymatic strategies for the synthesis of N-acylated amino acids, including benzoylated derivatives, primarily involve the formation of an amide bond between the amino group of the amino acid and the acyl donor. Several classes of enzymes have been investigated for their potential in catalyzing such reactions.
Aminoacylases represent a promising class of enzymes for the biocatalytic synthesis of N-acyl-L-amino acids. uni-duesseldorf.de While traditionally used for the hydrolytic resolution of racemic N-acetyl-amino acids, their synthetic potential is being increasingly recognized. nih.gov The reverse hydrolytic activity of aminoacylases can be harnessed to synthesize N-acyl amino acids from a free fatty acid and an amino acid. nih.gov Research has shown that aminoacylases from Streptomyces species, such as ε-lysine aminoacylase (B1246476) (SmELA) from S. mobaraensis and both α-aminoacylase (SamAA) and ε-lysine aminoacylase (SamELA) from S. ambofaciens, are active in the acylation of amino acids. uni-duesseldorf.de The specificity of these enzymes for the ε-amino group of lysine makes them particularly relevant for the synthesis of this compound.
Another enzymatic approach involves the use of proteases , such as α-chymotrypsin. Although their natural function is peptide bond hydrolysis, under specific conditions, they can catalyze the formation of peptide bonds. A study demonstrated the synthesis of N-acetyl-L-phenylalanyl-L-lysine, where α-chymotrypsin catalyzed the acylation of lysine esters. tandfonline.com This suggests the potential for using proteases to catalyze the benzoylation of the lysine side chain, given a suitable benzoyl donor. The highest yield in this particular study was achieved by using a molar excess of the lysine ester. tandfonline.com
The in-vivo machinery for protein modification also offers insights into potential biocatalysts. Lysine benzoylation is a known post-translational modification in histone proteins, regulated by "writer" enzymes that catalyze the addition of the benzoyl group from benzoyl-CoA. nih.govnih.gov The lysine acetyltransferase (KAT) HBO1 has been identified as a "writer" of lysine benzoylation in mammalian cells. nih.gov While these enzymes are involved in complex cellular processes, their catalytic domains could potentially be engineered and utilized for in-vitro synthesis.
The table below summarizes key enzyme classes and their relevance to the synthesis of this compound and its analogs.
| Enzyme Class | Specific Enzyme Example(s) | Substrates | Key Findings & Relevance |
| Aminoacylases | ε-lysine aminoacylase (SmELA, SamELA) | Lysine, Acyl donors | Capable of acylating the ε-amino group of lysine, offering a direct route to Nε-acyl-lysine derivatives. uni-duesseldorf.de |
| Proteases | α-Chymotrypsin | N-acetyl-L-phenylalanine ethyl ester, L-lysine esters | Catalyzes acylation of lysine, demonstrating the feasibility of using proteases for N-acylation of lysine. tandfonline.com |
| Lysine Acetyltransferases (KATs) | HBO1 | Benzoyl-CoA, Lysine residues in proteins | Acts as a "writer" for in-vivo lysine benzoylation, suggesting a potential biocatalyst for targeted benzoylation. nih.gov |
Research into the chemoenzymatic synthesis of N-benzoyl amino acids has also explored the use of chemical catalysts in aqueous, "green" media. One study reported a highly efficient synthesis of N-benzoyl derivatives of various amino acids using polyethylene (B3416737) glycol (PEG-400) as a recyclable catalyst. While this method is not strictly biocatalytic, it represents a step towards more environmentally benign chemical syntheses that can be compared and potentially combined with enzymatic approaches.
Detailed research findings on the direct biocatalytic synthesis of this compound with comprehensive reaction parameters are still emerging. However, the existing body of work on related N-acyl amino acids provides a strong foundation for the development of such processes. Future research will likely focus on the discovery and engineering of novel enzymes with high specificity and activity for the benzoylation of lysine, as well as the optimization of reaction conditions to achieve high yields and productivities.
Advanced Analytical Characterization of 2 Amino 6 Benzamidohexanoic Acid
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms within 2-Amino-6-benzamidohexanoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The aromatic protons of the benzoyl group would appear in the downfield region (typically δ 7.0-8.0 ppm). The proton on the α-carbon (α-H) would be a multiplet due to coupling with the adjacent methylene (B1212753) protons. The protons of the aliphatic chain (the four methylene groups of the hexanoic acid backbone) would appear as complex multiplets in the upfield region. The protons of the primary amine (NH₂) and the amide (NH) would appear as broad signals, and their chemical shifts can be influenced by the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbons of the carboxylic acid and the amide would have characteristic downfield shifts (typically δ 170-180 ppm). The aromatic carbons would resonate in the δ 120-140 ppm range. The α-carbon, attached to the amino group, would appear around δ 50-60 ppm, while the aliphatic methylene carbons would be found in the more upfield region (δ 20-40 ppm). researchgate.net
2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. youtube.comscience.govsdsu.edu
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu It would be used to establish the connectivity of the protons along the hexanoic acid backbone.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). youtube.comsdsu.edu This allows for the direct assignment of carbon signals based on their attached, and often more easily assigned, proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. youtube.comscience.gov It is particularly useful for identifying quaternary carbons (which have no attached protons) and for connecting different parts of the molecule, such as linking the benzoyl group to the hexanoic acid chain via the amide bond.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Predicted values based on the analysis of similar structures and general NMR principles. Actual values may vary depending on solvent and experimental conditions.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| Carboxyl (C=O)OH | - | ~175 | α-H |
| α-CH | ~3.5-4.0 (m) | ~55 | Carboxyl C=O, β-CH₂ |
| β-CH₂ | ~1.7-1.9 (m) | ~30 | α-CH, γ-CH₂ |
| γ-CH₂ | ~1.4-1.6 (m) | ~22 | β-CH₂, δ-CH₂ |
| δ-CH₂ | ~1.5-1.7 (m) | ~28 | γ-CH₂, ε-CH₂ |
| ε-CH₂ | ~3.2-3.4 (m) | ~39 | Amide C=O, δ-CH₂ |
| Amide NH | ~8.0-8.5 (br t) | - | Amide C=O, ε-CH₂ |
| Amide C=O | - | ~168 | Amide NH, Aromatic H (ortho) |
| Aromatic C (ipso) | - | ~134 | - |
| Aromatic C-H (ortho) | ~7.8 (d) | ~128 | Amide C=O, Aromatic C (meta) |
| Aromatic C-H (meta) | ~7.5 (t) | ~129 | Aromatic C (ipso), Aromatic C (para) |
| Aromatic C-H (para) | ~7.6 (t) | ~132 | Aromatic C (meta) |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. okstate.edu The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the types of chemical bonds. nih.gov The IR spectrum of this compound would display distinct absorption bands corresponding to its key functional groups.
O-H Stretch: A broad absorption band is expected in the range of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid group.
N-H Stretch: The primary amine (NH₂) and the secondary amide (N-H) groups will show stretching vibrations in the 3200-3500 cm⁻¹ region. nih.gov The primary amine typically shows two bands (symmetric and asymmetric stretching), while the secondary amide shows a single band.
C-H Stretch: Absorptions for aromatic C-H stretching are expected just above 3000 cm⁻¹, while aliphatic C-H stretching will appear just below 3000 cm⁻¹.
C=O Stretch: Two distinct carbonyl stretching bands will be prominent. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, and the amide C=O stretch (Amide I band) is found around 1630-1680 cm⁻¹.
N-H Bend: The N-H bending vibration of the amide (Amide II band) is expected around 1515-1550 cm⁻¹.
C=C Stretch: Aromatic C=C stretching vibrations will give rise to one or more bands in the 1450-1600 cm⁻¹ region.
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Type of Vibration | Expected Frequency Range (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |
| Amine/Amide | N-H stretch | 3200 - 3500 |
| Aromatic/Aliphatic | C-H stretch | 2850 - 3100 |
| Carboxylic Acid | C=O stretch | 1700 - 1725 |
| Amide | C=O stretch (Amide I) | 1630 - 1680 |
| Amide | N-H bend (Amide II) | 1515 - 1550 |
| Aromatic | C=C stretch | 1450 - 1600 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. nih.gov For this compound (C₁₃H₁₈N₂O₃), the exact molecular weight is 250.1317 g/mol .
Upon ionization, the molecule will form a molecular ion (M⁺) or a protonated molecule ([M+H]⁺), which can then undergo fragmentation. The fragmentation pattern provides a "fingerprint" that helps to confirm the structure. Key fragmentation pathways for this molecule would include:
Loss of the carboxyl group: A common fragmentation for amino acids is the loss of the carboxyl group (-COOH) as a radical, resulting in a fragment of [M-45]⁺. researchgate.net
Cleavage of the benzoyl group: The bond between the benzoyl carbonyl and the amide nitrogen can cleave, leading to a prominent benzoyl cation at m/z 105 (C₇H₅O⁺). This is often a base peak in the mass spectra of benzoyl derivatives.
Cleavage of the side chain: Fragmentation can occur along the aliphatic chain. A particularly important fragmentation pathway for derivatized lysine (B10760008) involves the cleavage of the C-N bond that connects the benzoyl group to the side chain. core.ac.ukresearchgate.net This can lead to the elimination of a neutral benzamide (B126) molecule or related fragments.
Formation of an immonium ion: Cleavage of the bond between the α-carbon and the carboxyl group can lead to the formation of an immonium ion. The characteristic immonium ion for lysine is at m/z 84.
Table 4: Plausible Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Ion | Formula |
| 251 | [M+H]⁺ | C₁₃H₁₉N₂O₃⁺ |
| 233 | [M+H - H₂O]⁺ | C₁₃H₁₇N₂O₂⁺ |
| 205 | [M+H - H₂O - CO]⁺ or [M - COOH]⁺ | C₁₂H₁₇N₂O⁺ or C₁₂H₁₈N₂O₂⁺ |
| 122 | [C₆H₅CONH₂ + H]⁺ | C₇H₈NO⁺ |
| 105 | [C₆H₅CO]⁺ | C₇H₅O⁺ |
| 84 | Lysine immonium ion minus H₂ | C₅H₁₀N⁺ |
Computational and Theoretical Investigations of 2 Amino 6 Benzamidohexanoic Acid
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to elucidate the electronic structure and predict the properties of molecules with a high degree of accuracy.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. For amino acids and their derivatives, DFT methods like B3LYP and BHandHLYP, often combined with basis sets such as 6-311++G(d,p), have proven effective in calculating various properties. nih.gov
While specific DFT studies on 2-amino-6-benzamidohexanoic acid are not extensively detailed in publicly available literature, the general applicability of these methods allows for the prediction of key electronic and spectroscopic properties. For instance, DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The localization of these frontier orbitals can indicate potential sites for nucleophilic and electrophilic attacks, thereby highlighting the molecule's reactivity. uaeu.ac.ae
Furthermore, DFT is instrumental in predicting spectroscopic properties. Although experimental spectra such as 13C NMR and Mass Spectrometry for this compound are available, DFT calculations can complement this data by providing theoretical spectra. nih.gov These calculated spectra can aid in the assignment of experimental peaks and provide a more detailed understanding of the molecule's vibrational modes (IR and Raman) and chemical shifts (NMR). For similar molecules, DFT has been used to interpret IR spectra, with characteristic absorptions for NH and NH2 groups appearing above 3200 cm⁻¹ and amide carbonyl groups between 1630 and 1690 cm⁻¹. mdpi.commdpi.com
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C13H18N2O3 | PubChem nih.gov |
| Molecular Weight | 250.29 g/mol | PubChem nih.gov |
| XLogP3-AA | -1.3 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 3 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |
| Rotatable Bond Count | 8 | PubChem nih.gov |
| Exact Mass | 250.13174244 Da | PubChem nih.gov |
| Polar Surface Area | 92.4 Ų | PubChem nih.gov |
This table contains computationally predicted data from the PubChem database.
The flexibility of the hexanoic acid chain and the presence of multiple rotatable bonds in this compound mean that it can exist in numerous conformations. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms in the molecule. This is achieved by mapping the potential energy surface (PES), which describes the energy of the molecule as a function of its geometry.
Quantum chemical methods are essential for accurately calculating the energies of different conformers. By systematically rotating the bonds and calculating the corresponding energies, a detailed map of the PES can be constructed. The minima on this surface correspond to stable conformers, while the saddle points represent transition states between them. Understanding the conformational landscape is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape. For amino acids, the relative energies of different conformers can be determined using methods like HF, MP2, and various DFT functionals. nih.gov
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques are used to study the behavior of molecules and their interactions with other molecules over time. These methods are particularly useful for investigating complex biological systems.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein. This method is widely used in drug discovery to screen for potential drug candidates and to understand the basis of their activity.
While specific molecular docking studies focusing solely on this compound are not prominent in the available literature, studies on analogous compounds provide insight into its potential interactions. For example, derivatives of amino acids and benzamides have been the subject of docking studies to investigate their binding to various protein targets. mdpi.commdpi.comscielo.brresearchgate.net These studies typically involve placing the ligand into the binding site of the receptor and scoring the different poses based on factors like intermolecular forces, shape complementarity, and electrostatic interactions. The results can reveal key amino acid residues in the receptor's active site that are crucial for binding and can guide the design of more potent and selective molecules. mdpi.com For instance, docking studies on related compounds have identified important hydrogen bonding and hydrophobic interactions that stabilize the ligand-receptor complex. mdpi.com
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can reveal how a molecule like this compound behaves in a particular environment, such as in an aqueous solution. nih.gov
MD simulations are valuable for assessing the stability of a ligand within a protein's binding site, as identified through docking. nih.gov By observing the trajectory of the ligand over nanoseconds or longer, researchers can determine if the initial binding pose is stable and identify any conformational changes that may occur. nih.gov Furthermore, MD simulations are a powerful tool for conformational sampling, allowing for a more thorough exploration of the potential energy surface than static methods alone. nih.govdiva-portal.org This is particularly important for flexible molecules like this compound, as it can adopt a wide range of conformations in solution. The simulations can provide information on the relative populations of different conformers and the transitions between them. diva-portal.orgrsc.org Ab-initio MD simulations have even been used to study the reactivity of amino acids in the condensed phase. mdpi.com
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to medicinal chemistry and are used to understand how the chemical structure of a compound influences its biological activity.
SAR involves qualitatively assessing how modifications to a molecule's structure affect its activity. For derivatives of amino acids and benzamides, SAR studies have been conducted to probe the requirements for binding to specific biological targets. nih.govresearchgate.netmdpi.com These studies often involve synthesizing a series of analogues with systematic variations in their structure and then testing their biological activity. For example, SAR studies on related compounds have shown that factors like the presence of specific functional groups (e.g., a chloro group), the nature of substituents, and their position on the aromatic rings can significantly impact affinity and selectivity for a given receptor. mdpi.com
Ligand-Based Drug Design Principles
Ligand-based drug design (LBDD) is a cornerstone of modern drug discovery, particularly when the three-dimensional structure of the biological target is unknown. nih.govnih.gov This approach is founded on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. nih.gov For this compound, LBDD methodologies would involve analyzing a series of its analogs and their corresponding biological activities to deduce the structural requirements for a desired effect.
The process typically begins with the identification of a set of active and inactive molecules for a particular biological target. gardp.org The fundamental steps in a ligand-based approach for a compound like this compound would include:
Data Collection: Gathering a dataset of compounds structurally related to this compound with their measured biological activities.
Conformational Analysis: Generating a range of possible three-dimensional shapes (conformers) for each molecule, as the biologically active conformation may not be the lowest energy state. nih.gov
Feature Identification: Determining the key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are common to the active molecules.
Model Generation: Building a predictive model, such as a quantitative structure-activity relationship (QSAR) model or a pharmacophore hypothesis. nih.gov
Model Validation: Rigorously testing the model's ability to predict the activity of compounds not used in its creation. nih.gov
This iterative process of design, synthesis, and testing, guided by the insights from LBDD, aims to optimize the lead compound's potency and selectivity. gardp.org
Descriptors and Statistical Models in QSAR
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov For this compound and its derivatives, a QSAR study would quantify the impact of various structural modifications on their activity.
The first step in a QSAR study is the calculation of molecular descriptors. These are numerical values that describe the physicochemical, electronic, steric, and structural properties of a molecule. A wide array of descriptors can be calculated, as illustrated in the table below.
| Descriptor Class | Examples of Descriptors | Relevance to this compound |
| Physicochemical | LogP (lipophilicity), Molar Refractivity (MR), Polar Surface Area (PSA) | These descriptors would influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties. The benzamido group, for instance, significantly alters the lipophilicity compared to a simple amino group. |
| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | These descriptors are crucial for understanding the electrostatic interactions the molecule can form with a biological target. The carbonyl oxygen and amide nitrogen in the benzamido group are key sites for such interactions. |
| Steric | Molecular volume, Surface area, Principal moments of inertia | These descriptors relate to the size and shape of the molecule, which determine how well it can fit into a receptor's binding pocket. The bulkiness of the benzoyl group is a critical steric feature. |
| Topological | Connectivity indices (e.g., Kier & Hall indices), Wiener index | These descriptors encode information about the branching and connectivity of the atoms in the molecule, providing a simplified representation of its structure. |
Once the descriptors are calculated for a series of this compound analogs, statistical methods are employed to build the QSAR model. Multiple Linear Regression (MLR) is a common technique used to develop a linear equation that relates a combination of descriptors to the biological activity. nih.gov More advanced, non-linear methods like Artificial Neural Networks (ANN) can also be utilized to capture more complex relationships. researchgate.net
A hypothetical QSAR equation for a series of analogs might look like:
Biological Activity = c0 + c1(LogP) + c2(Dipole Moment) - c3*(Molecular Volume)
Where c0, c1, c2, and c3 are coefficients determined by the regression analysis. Such a model, once validated, can be used to predict the activity of newly designed compounds before they are synthesized, thereby prioritizing the most promising candidates. nih.gov The predictive power of a QSAR model is often assessed using statistical parameters like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q² or r²CV). nih.gov
Pharmacophore Modeling and Biophore Identification
Pharmacophore modeling is another powerful ligand-based technique that focuses on the three-dimensional arrangement of essential chemical features required for a molecule to be recognized by a biological target. researchgate.net A pharmacophore model does not represent a real molecule but rather an abstract map of the key interaction points.
For this compound, a pharmacophore hypothesis would be generated by superimposing a set of its active analogs and identifying the common chemical features. researchgate.net These features typically include:
Hydrogen Bond Acceptors (HBA)
Hydrogen Bond Donors (HBD)
Aromatic Rings (AR)
Hydrophobic Centers (HY)
Positive Ionizable (PI)
Negative Ionizable (NI)
The table below outlines the potential pharmacophoric features present in the structure of this compound.
| Pharmacophoric Feature | Potential Structural Moiety in this compound |
| Hydrogen Bond Acceptor | The carbonyl oxygen of the benzamido group and the carboxylic acid. |
| Hydrogen Bond Donor | The alpha-amino group and the amide nitrogen. |
| Aromatic Ring | The phenyl ring of the benzoyl group. |
| Hydrophobic Center | The phenyl ring and the aliphatic hexanoic acid chain. |
| Positive Ionizable | The alpha-amino group (protonated at physiological pH). |
| Negative Ionizable | The carboxylic acid group (deprotonated at physiological pH). |
A pharmacophore model would define the spatial relationships (distances and angles) between these features. This model then serves as a 3D query to screen large virtual compound libraries to identify novel molecules that match the pharmacophore and are therefore likely to be active. researchgate.net
Biophore identification is a related concept that focuses on identifying the core structural fragment (the biophore) that carries the essential pharmacophoric features. In the case of this compound, the benzamido-lysine scaffold could be considered the biophore. Computational studies on related compounds, such as 2-amino-6-boronohexanoic acid (ABH) derivatives, have shown that substitutions at the alpha-carbon can significantly influence activity. nih.govsemanticscholar.org These studies help in understanding how modifications to the core biophore can modulate interactions with the target, for instance, by forming additional contacts with residues at the entrance of a binding site. nih.gov This knowledge is invaluable for guiding the rational design of new analogs with improved potency and selectivity.
Role of 2 Amino 6 Benzamidohexanoic Acid in Peptide and Protein Chemistry Research
Incorporation of 2-Amino-6-benzamidohexanoic Acid as a Non-Canonical Amino Acid in Peptide Synthesis
The synthesis of peptides with a defined sequence is a complex process that requires precise control over chemical reactions. libretexts.org If amino acids were simply mixed, they would react randomly to form a multitude of different peptide products. libretexts.org To achieve sequence specificity, chemists use "protecting groups" to temporarily block reactive sites on the amino acids, ensuring that peptide bonds form only at the desired locations. libretexts.org
This compound is an example of a pre-protected amino acid. In this molecule, the epsilon (ε) amino group on the lysine (B10760008) side chain is already protected by a benzoyl group. nih.govchemimpex.com This makes it an ideal building block for peptide synthesis. Researchers can incorporate this non-canonical amino acid into a growing peptide chain using established methods like solid-phase peptide synthesis (SPPS). nih.govnih.govresearchgate.net The benzoyl group is stable throughout the synthesis process and allows the primary alpha (α) amino group to participate in peptide bond formation without interference from the side chain. libretexts.orgnih.gov This strategic incorporation enables the creation of peptides with unique structures and properties that are not accessible using only the 20 canonical amino acids. researchgate.net
Functionalization of Peptide Chains via this compound Residues
One of the key interactions enabled by the benzoyl group is π-π stacking. nih.gov Research on lysine benzoylation as a post-translational modification has shown that the benzoyl group can be sandwiched between aromatic residues within an enzyme's binding pocket. nih.gov For example, in the sirtuin enzyme Hst2, the benzoyllysine substrate binds in a channel where its benzene (B151609) ring engages in a π-π interaction with a phenylalanine residue (F67), while the conjugated amide part of the benzoyl group interacts with two other aromatic residues (F184 and H135). nih.gov By synthetically placing a this compound residue at a specific position, researchers can engineer peptides to study or modulate such protein-peptide interactions. nih.govchemimpex.com This functionalization can influence the peptide's stability, conformation, and biological activity, making it a powerful tool for developing novel peptide-based therapeutics and research probes. nih.govnih.gov
Table 2: Functional Aspects of Benzoyllysine Incorporation
This interactive table outlines the functional consequences of incorporating a benzoyllysine residue into a peptide.
Click to view functionalization data
| Feature Introduced | Type of Interaction | Potential Application | Research Context |
| Aromatic Benzoyl Group | Hydrophobic Interactions | Enhancing binding to hydrophobic pockets in proteins. | Modulating peptide stability and self-assembly. nih.gov |
| Benzene Ring | π-π Stacking | Probing or stabilizing interactions with aromatic amino acid residues (e.g., Phe, Tyr, Trp) in target proteins. | Studying enzyme-substrate recognition, such as with sirtuin deacetylases. nih.gov |
| Rigid Structure | Conformational Constraint | Inducing specific secondary structures (e.g., turns, helices) in the peptide backbone. | Designing peptides with higher receptor affinity and specificity. |
Enzymatic Pathways and Metabolomic Research Involving Related Amino Acids
While the specific metabolic fate of synthetically introduced this compound is not extensively detailed, research into related biological processes provides significant context. In nature, lysine benzoylation occurs as a natural post-translational modification (PTM). nih.gov In this process, acyltransferase enzymes catalyze the transfer of a benzoyl group from a donor molecule, benzoyl-CoA, to the ε-amino group of lysine residues on histone and non-histone proteins. nih.gov This modification is reversible and is removed by a class of enzymes known as sirtuins, which act as debenzoylases. nih.gov
Studies on other acylated lysine derivatives further illuminate potential enzymatic pathways. For instance, microorganisms like Aspergillus niger and Rhodococcus sp. have been shown to metabolize Nα-benzyloxycarbonyl-L-lysine through oxidative pathways. nih.gov These pathways involve enzymes such as amine oxidases and aldehyde dehydrogenases to convert the modified amino acid into other products. nih.gov
In the broader field of metabolomics, which studies small molecule metabolites in biological systems, N-acylated amino acids are recognized as an important class of molecules. nih.govmdpi.com These compounds, formed from the linkage of a fatty acid to an amino acid, are involved in various signaling and metabolic processes. nih.govnih.gov Metabolomic studies use advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect and quantify these and other amino acid derivatives, often as potential biomarkers for various diseases. spandidos-publications.comcreative-proteomics.com
Table 3: Enzymes and Pathways Related to Acylated Lysine Derivatives
This interactive table summarizes key enzymatic processes involving acylated amino acids.
Click to view enzymatic pathway data
| Pathway / Process | Key Enzymes | Substrate Example | Biological Relevance | Reference |
| Lysine Benzoylation (PTM) | Acyltransferases | Benzoyl-CoA, Protein-bound Lysine | Regulation of protein function, epigenetics. | nih.gov |
| Lysine Debenzoylation | Sirtuin Deacetylases (e.g., Hst2) | Nε-benzoyl-L-lysine (on proteins) | Reversal of PTM, dynamic cellular regulation. | nih.gov |
| Microbial Metabolism | Amine Oxidase, Aldehyde Dehydrogenase | Nα-benzyloxycarbonyl-L-lysine | Biotransformation, catabolism of modified amino acids. | nih.gov |
Q & A
Q. What are the recommended synthetic routes for 2-Amino-6-benzamidohexanoic acid, and what critical parameters influence yield?
- Methodological Answer : The synthesis of this compound can be adapted from protocols for structurally related amino acid derivatives. For example, describes a procedure using tert-butyl-protected oxazinane carboxylates and boronate esters. Key steps include:
- Protection/Deprotection : Use tert-butyl groups to stabilize intermediates during coupling reactions.
- Coupling Agents : Employ carbodiimides (e.g., EDC/HOBt) for amide bond formation between benzoyl groups and the hexanoic acid backbone.
- Temperature Control : Maintain reactions at 0–4°C during sensitive steps to prevent racemization.
- Purification : Use reverse-phase HPLC or column chromatography to isolate the product, with yield optimization dependent on solvent polarity (e.g., acetonitrile/water gradients) .
Q. How should researchers characterize the purity and structural integrity of this compound in different solvent systems?
- Methodological Answer :
- Purity Analysis :
- HPLC : Use a C18 column with UV detection at 210–254 nm. Compare retention times against certified standards.
- Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values.
- Structural Confirmation :
- NMR Spectroscopy : Analyze and spectra in deuterated DMSO or methanol to verify benzamido and hexanoic acid moieties. Peaks near δ 7.8 ppm (aromatic protons) and δ 2.3 ppm (methylene chains) are critical .
- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (expected m/z for : ~262.13) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data of this compound across different cell lines?
- Methodological Answer : Contradictions may arise from variability in experimental design. Systematic approaches include:
- Dose-Response Curves : Test a wide concentration range (e.g., 1 nM–100 µM) to identify cell line-specific IC values.
- Assay Standardization : Use consistent endpoints (e.g., ATP-based viability assays vs. apoptosis markers) across studies.
- Meta-Analysis : Pool data from independent studies (e.g., Journal of Bacteriology protocols in ) to identify trends linked to cell type (e.g., epithelial vs. immune cells) .
Q. What computational strategies are effective in predicting the interaction mechanisms of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., proteases or kinases). Focus on hydrogen bonding between the benzamido group and active-site residues.
- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes.
- QSAR Modeling : Leverage databases like PISTACHIO () to correlate structural features (e.g., logP, polar surface area) with observed bioactivity .
Q. How can reaction conditions for synthesizing this compound be optimized using Design of Experiments (DoE)?
- Methodological Answer :
- Factor Screening : Identify critical variables (e.g., temperature, solvent ratio, catalyst loading) via fractional factorial designs.
- Response Surface Methodology (RSM) : Use a central composite design to model nonlinear effects. For example, optimize yield by balancing reaction time (8–24 hrs) and temperature (20–60°C).
- Validation : Confirm predicted optimal conditions with triplicate runs, achieving >90% reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
